Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methyl group at the 3-position, a fluorine atom at the 4-position, and a carboxylate ester group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-3-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-fluoro-3-methylphenol with ethyl diazoacetate in the presence of a catalyst such as HBF4, followed by treatment with concentrated sulfuric acid to form the benzofuran ring . Another approach involves the oxidative cross-coupling of phenols with acetoacetic ester derivatives using iron (III) salts as catalysts .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . These methods are advantageous for producing complex benzofuran ring systems efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated benzofuran derivatives .
Scientific Research Applications
Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness: Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9FO3 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 4-fluoro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9FO3/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
OVNIVDQQGQDNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)F)C(=O)OC |
Origin of Product |
United States |
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